molecular formula C9H9FN2 B13984026 5-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazole

5-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B13984026
M. Wt: 164.18 g/mol
InChI Key: CVLAJVBDTAOVJA-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a fluorophenyl group at the 5-position of the pyrazole ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

5-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazole involves interactions with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazole

InChI

InChI=1S/C9H9FN2/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-3,5-6,9,12H,4H2

InChI Key

CVLAJVBDTAOVJA-UHFFFAOYSA-N

Canonical SMILES

C1C=NNC1C2=CC(=CC=C2)F

Origin of Product

United States

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